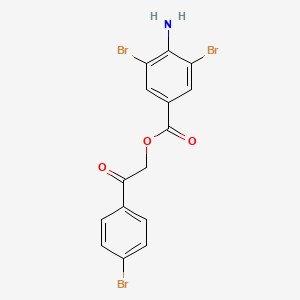![molecular formula C16H15N3O5 B11549919 N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11549919.png)
N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group, a nitrophenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or bacterial growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrophenoxy groups allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-7-5-12(6-8-14)10-17-18-16(20)11-24-15-4-2-3-13(9-15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
TWJRUKQDBIIUJV-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11549836.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549843.png)
![N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549846.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11549847.png)
![2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11549853.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11549865.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B11549870.png)

![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11549875.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11549876.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11549880.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549896.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549898.png)
![{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether](/img/structure/B11549906.png)
